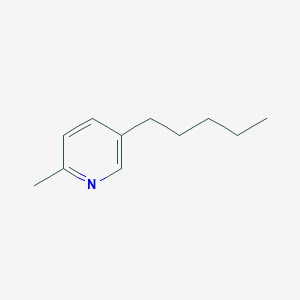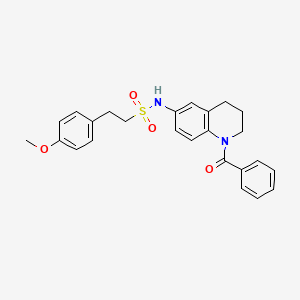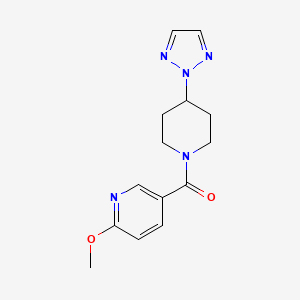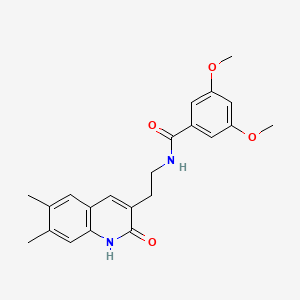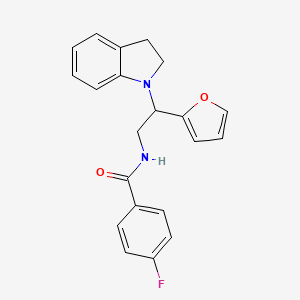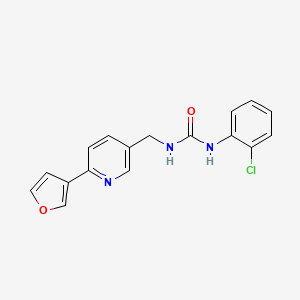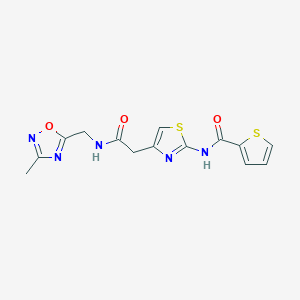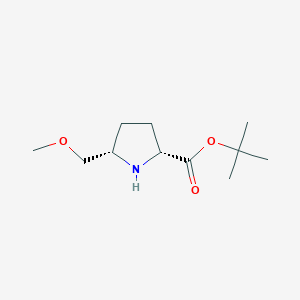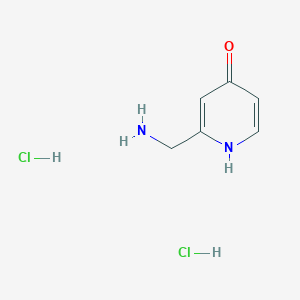
2-(Aminomethyl)pyridin-4-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(Aminomethyl)pyridin-4-ol dihydrochloride” is a heterocyclic organic compound . It is also known as 4-pyridylmethylamine dihydrochloride . The compound has a molecular weight of 197.06 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C6H8N2O.2ClH/c7-4-5-3-6(9)1-2-8-5;;/h1-3H,4,7H2,(H,8,9);2*1H . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
The compound is a salt with 2HCl . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.科学的研究の応用
Synthesis and Ligand Formation
2-(Aminomethyl)pyridin-4-ol dihydrochloride plays a crucial role in the synthesis of terdendate ligands. These ligands, due to their ability to bind metal ions through the nitrogen atoms of the pyridine ring and the substituted groups, are pivotal in creating complexes with various metals. For instance, the synthesis of 4-functionalized terdendate pyridine-based ligands highlights the importance of this compound in producing ligands for metal ion coordination, leading to potential applications in catalysis, material science, and biochemistry (Vermonden, Branowska, Marcelis, & Sudhölter, 2003).
Metal Complex Formation
The compound's utility extends to forming metal complexes, as seen in the study of Schiff base ligands derived from unsymmetrical tripodal amines. These complexes have been investigated for their structural properties and potential in catalysis and material science, showcasing the compound's ability to facilitate the formation of mononuclear and dinuclear complexes with copper(II) ions (Keypour, Shayesteh, Salehzadeh, Dhers, Maleki, Ünver, & Dilek, 2015).
Catalytic Applications
Ruthenium and osmium complexes containing 2-(aminomethyl)pyridine-based ligands demonstrate significant catalytic activities in a variety of organic transformations. These transformations include hydrogenation, dehydrogenation, racemization, and alkylation, underscoring the compound's critical role in enhancing the efficiency and productivity of catalytic processes (Chelucci, Baldino, & Baratta, 2015).
Antibacterial Activity
The antibacterial activity of 2-((2-Chloro-4-Methylbenzylidene) Amino) Pyridin-4-Ol and its transitional metal ion complexes has been explored, indicating the compound's potential in developing new antibacterial agents. This research points towards its applications in addressing microbial resistance through novel therapeutic agents (Khan, Patil, Tajane, Kadam, & Lokhande, 2014).
Safety and Hazards
特性
IUPAC Name |
2-(aminomethyl)-1H-pyridin-4-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.2ClH/c7-4-5-3-6(9)1-2-8-5;;/h1-3H,4,7H2,(H,8,9);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTNKPQLEUBFGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909347-87-0 |
Source


|
| Record name | 2-(aminomethyl)-1,4-dihydropyridin-4-one dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
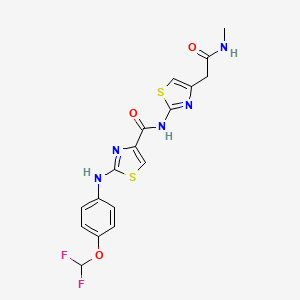
![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2600364.png)
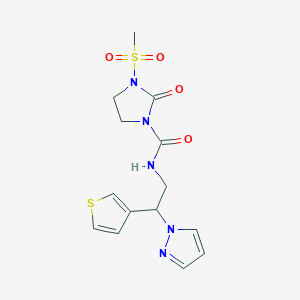
![6-[(4-methylphenyl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2600367.png)
![1,4,8-Triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene;dihydrochloride](/img/structure/B2600369.png)
